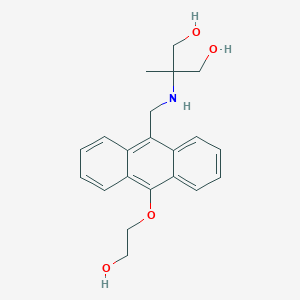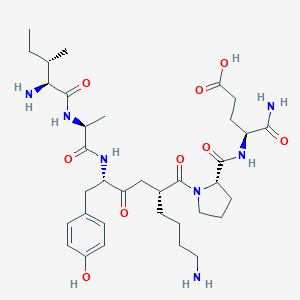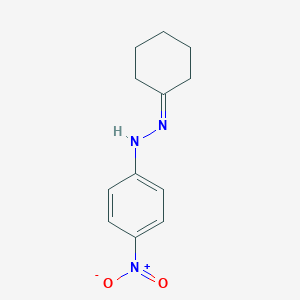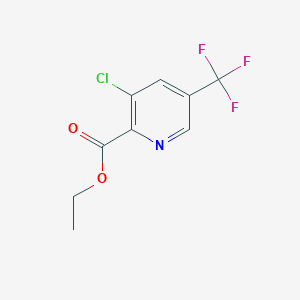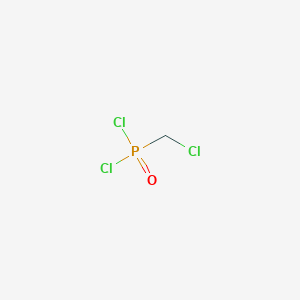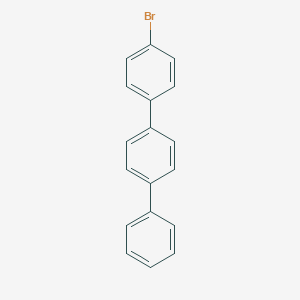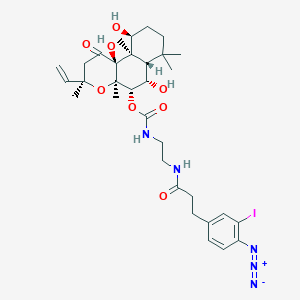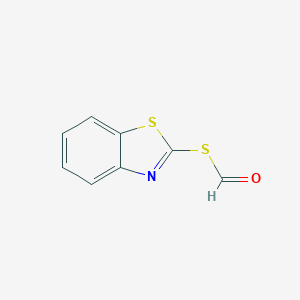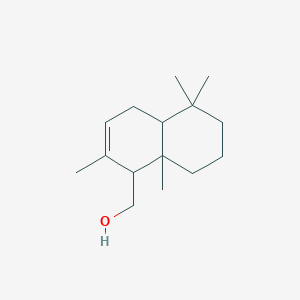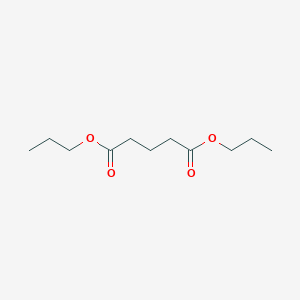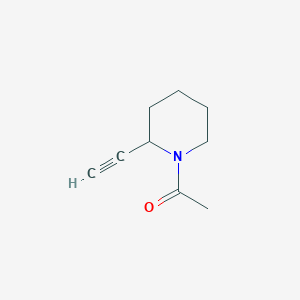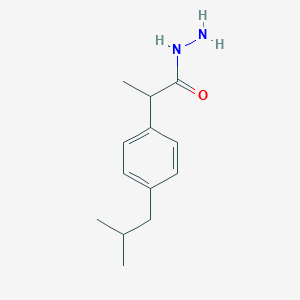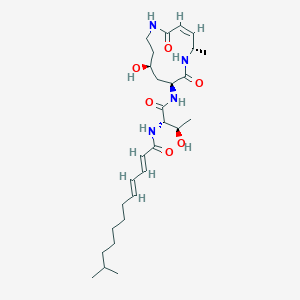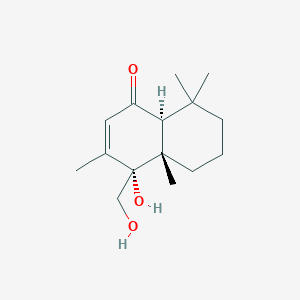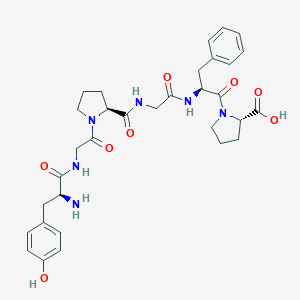
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline, commonly known as YGPGFP, is a peptide that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, phenylalanine, and two glycines in between.
Mécanisme D'action
The exact mechanism of action of YGPGFP is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. YGPGFP may also modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that YGPGFP has various biochemical and physiological effects. It has been shown to increase cell proliferation and migration, which could be beneficial in wound healing and tissue regeneration. YGPGFP has also been shown to reduce oxidative stress and inflammation, which could be useful in the treatment of various diseases. Additionally, YGPGFP has been shown to have anti-tumor effects in some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using YGPGFP in lab experiments is its stability. It has been shown to be stable in a variety of conditions, including in the presence of enzymes and in acidic or basic environments. Additionally, YGPGFP is relatively easy to synthesize using SPPS. However, one limitation of using YGPGFP in lab experiments is its cost. The synthesis of YGPGFP can be expensive, which may limit its use in some studies.
Orientations Futures
For the study of YGPGFP include the development of YGPGFP-based therapies, further studies on its mechanism of action, and the development of more cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of YGPGFP can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the coupling of protected amino acids to a solid support, followed by the removal of the protecting groups and the cleavage of the peptide from the support. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
YGPGFP is being studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. YGPGFP has also been studied for its potential use in wound healing and tissue regeneration.
Propriétés
Numéro CAS |
137372-38-4 |
|---|---|
Nom du produit |
Tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline |
Formule moléculaire |
C32H40N6O8 |
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H40N6O8/c33-23(16-21-10-12-22(39)13-11-21)29(42)35-19-28(41)37-14-4-8-25(37)30(43)34-18-27(40)36-24(17-20-6-2-1-3-7-20)31(44)38-15-5-9-26(38)32(45)46/h1-3,6-7,10-13,23-26,39H,4-5,8-9,14-19,33H2,(H,34,43)(H,35,42)(H,36,40)(H,45,46)/t23-,24-,25-,26-/m0/s1 |
Clé InChI |
QXZMVZKOBWPZCR-CQJMVLFOSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Séquence |
YGPGFP |
Synonymes |
TGPGPP Tyr-Gly-Pro-Gly-Phe-Pro tyrosyl-glycyl-prolyl-glycyl-phenylalanyl-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



